2,4-Dimethyl-3-pentanol
Overview
Description
2,4-Dimethyl-3-pentanol, also known as diisopropylcarbinol, is an organic compound with the molecular formula C7H16O. It is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to two other carbon atoms. This compound is commonly used in various chemical reactions and industrial applications due to its unique structural properties .
Scientific Research Applications
2,4-Dimethyl-3-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of esters and ethers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is employed in the production of fragrances, flavors, and plasticizers
Safety and Hazards
When handling 2,4-Dimethyl-3-pentanol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
It has been used as a proton source in the diastereoselective coupling with 2-substituted acrylate derivatives
Biochemical Pathways
It has been used in the polymerization of 1,1′- (1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate
Pharmacokinetics
Its physical and chemical properties, such as boiling point (139-140 °C), density (0.829 g/mL at 25 °C), and refractive index (n20/D 1.425), have been documented . These properties could influence its pharmacokinetics, but specific studies on its bioavailability and other pharmacokinetic parameters are lacking.
Result of Action
Given its use in chemical reactions, it may influence the formation of certain compounds or polymers . .
Biochemical Analysis
Biochemical Properties
It has been used as a proton source in the diastereoselective coupling with 2-substituted acrylate derivatives . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner that facilitates these reactions.
Cellular Effects
It is known that alcohols can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been used in the polymerization of 1,1′- (1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate , suggesting that it may exert its effects at the molecular level through interactions with these and potentially other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-pentanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,4-dimethyl-3-pentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons, although this is less common.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions
Major Products:
Oxidation: 2,4-Dimethyl-3-pentanone.
Reduction: Hydrocarbons.
Substitution: 2,4-Dimethyl-3-chloropentane or 2,4-Dimethyl-3-bromopentane
Comparison with Similar Compounds
2-Methyl-3-pentanol: Another secondary alcohol with a similar structure but different substitution pattern.
3-Methyl-2-pentanol: A structural isomer with the hydroxyl group on a different carbon atom.
2,3-Dimethyl-2-butanol: A tertiary alcohol with a different carbon skeleton .
Uniqueness: 2,4-Dimethyl-3-pentanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its balanced hydrophilic and hydrophobic characteristics make it a versatile compound in various applications, from organic synthesis to industrial production .
Properties
IUPAC Name |
2,4-dimethylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAKMPRFGNNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022075 | |
Record name | 2,4-Dimethyl-3-pentanol | |
Source | EPA DSSTox | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2,4-Dimethyl-3-pentanol | |
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CAS No. |
600-36-2 | |
Record name | 2,4-Dimethyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-36-2 | |
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Record name | 2,4-Dimethyl-3-pentanol | |
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Record name | 2,4-DIMETHYL-3-PENTANOL | |
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Record name | 3-Pentanol, 2,4-dimethyl- | |
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Record name | 2,4-Dimethyl-3-pentanol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.086 | |
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Record name | 2,4-DIMETHYL-3-PENTANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,4-Dimethyl-3-pentanol has the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. Spectroscopic data available includes:
- ¹H NMR (400 MHz, CDCl₃): δ 0.86 (d, J = 6.8 Hz, 6H), 0.90 (d, J = 6.8 Hz, 6H), 1.86–1.95 (m, 2H), 1.98 (s, 3H), 4.62 (t, J = 6.3 Hz, 1H) [].
- ¹³C NMR: This information can be found in the paper regarding the conversion of alcohols to alkyl halides [].
- IR (neat): 2967, 2254, 2080, 1683, 1464, 1372, 1312, 1152, 1127, 908, 732 cm⁻¹ [].
A: this compound, due to its bulky side chains, exhibits steric hindrance that significantly impacts its self-association through hydrogen bonding []. Research using infrared spectroscopy and curve resolution techniques revealed that the association model of this alcohol in carbon tetrachloride involves monomers, open-chain multimers, and cyclic multimers, with the size of the multimers increasing with concentration []. This behavior is influenced by the steric hindrance imposed by the methyl groups at the 2 and 4 positions.
A: Yes, this compound has been successfully employed as a solvent and catalyst activator in ruthenium-catalyzed C(sp3)-H α-alkylation of piperidines []. Its hindered structure is crucial in this reaction, as it facilitates catalyst initiation and longevity while promoting alkylation over competing alkene reduction. The steric bulk of this compound likely hinders unwanted side reactions and influences the catalyst's reactivity.
A: this compound acts as an efficient hydrogen donor in DKR reactions [, ]. For example, in the DKR of racemic γ-hydroxy amides catalyzed by Pseudomonas cepacia lipase and a ruthenium complex, it suppresses the formation of undesired ketone byproducts []. Similarly, it enhances the chemoselectivity of the Backvall system for DKR of primary amines, leading to complete conversion with high enantiomeric excess within a shorter reaction time [].
A: Using this compound as a partitioning tracer in NAPL saturation estimation requires careful consideration of residual cosolvent effects. Studies have shown that its partition coefficient can be influenced by the presence of residual cosolvent alcohols like ethanol []. This can lead to an underestimation of NAPL saturation if not accounted for, highlighting the importance of considering cosolvent effects when using this compound in environmental studies.
A: Yes, a study investigating the extraction of green onion oil using simultaneous distillation and solvent extraction employed this compound []. While not the primary solvent, it was identified as a constituent in the extracted oil alongside various sulfur-containing compounds, aldehydes, esters, and acids, showcasing its presence in a natural product context.
A: Research on the liquid-liquid phase behavior of this compound with imidazolium-based ionic liquids revealed a crucial role of the alcohol's branched structure []. Compared to its linear isomer, n-heptanol, this compound exhibited a significant shift in the upper critical solution temperature towards higher values, indicating reduced miscibility with the ionic liquids. This highlights the impact of branching on the interaction between the alcohol and the ionic liquid, likely due to steric effects and altered hydrogen bonding capabilities.
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